N-[4-(4-tert-butylphenoxy)phenyl]-2-nitrobenzamide
Overview
Description
N-[4-(4-tert-butylphenoxy)phenyl]-2-nitrobenzamide is an organic compound characterized by its complex aromatic structure It features a nitrobenzamide core substituted with a tert-butylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-tert-butylphenoxy)phenyl]-2-nitrobenzamide typically involves a multi-step process. One common method starts with the nitration of 2-nitrobenzoyl chloride, followed by a nucleophilic substitution reaction with 4-(4-tert-butylphenoxy)aniline. The reaction is usually carried out in the presence of a base such as triethylamine, under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to handle the reactions and purifications.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-tert-butylphenoxy)phenyl]-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The aromatic rings can participate in electrophilic substitution reactions, such as halogenation or nitration.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide).
Major Products Formed
Reduction: 4-(4-tert-butylphenoxy)phenyl-2-aminobenzamide.
Substitution: Halogenated or nitrated derivatives of the original compound.
Hydrolysis: 4-(4-tert-butylphenoxy)aniline and 2-nitrobenzoic acid.
Scientific Research Applications
N-[4-(4-tert-butylphenoxy)phenyl]-2-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[4-(4-tert-butylphenoxy)phenyl]-2-nitrobenzamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with biomolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
N-[4-(4-tert-butylphenoxy)phenyl]-2-fluorobenzamide: Similar structure but with a fluorine atom instead of a nitro group.
N-[4-(4-tert-butylphenoxy)phenyl]-2-chloroacetamide: Contains a chloroacetamide group instead of a nitrobenzamide group.
Uniqueness
N-[4-(4-tert-butylphenoxy)phenyl]-2-nitrobenzamide is unique due to the presence of both a nitro group and a tert-butylphenoxy group, which confer distinct chemical and biological properties. The nitro group can participate in redox reactions, while the tert-butylphenoxy group provides steric hindrance and hydrophobicity, influencing the compound’s reactivity and interactions.
Properties
IUPAC Name |
N-[4-(4-tert-butylphenoxy)phenyl]-2-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O4/c1-23(2,3)16-8-12-18(13-9-16)29-19-14-10-17(11-15-19)24-22(26)20-6-4-5-7-21(20)25(27)28/h4-15H,1-3H3,(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYRBMSAPDILBSB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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